molecular formula C25H38N2O B14920113 (4-Benzylpiperidin-1-yl)[1-(3-methylcyclohexyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(3-methylcyclohexyl)piperidin-3-yl]methanone

Cat. No.: B14920113
M. Wt: 382.6 g/mol
InChI Key: UWADVROSAKPYEC-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE is a complex organic compound that features a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common route includes the initial formation of the piperidine ring, followed by the introduction of the benzyl and cyclohexyl groups. Key steps may involve:

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Substitution: Introduction of the benzyl group via nucleophilic substitution.

    Addition: Attachment of the cyclohexyl group through addition reactions.

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Cyclohexyl Compounds: Molecules containing cyclohexyl groups.

    Benzyl Compounds: Substances featuring benzyl groups.

Uniqueness

(4-BENZYLPIPERIDINO)[1-(3-METHYLCYCLOHEXYL)-3-PIPERIDYL]METHANONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(3-methylcyclohexyl)piperidin-3-yl]methanone

InChI

InChI=1S/C25H38N2O/c1-20-7-5-11-24(17-20)27-14-6-10-23(19-27)25(28)26-15-12-22(13-16-26)18-21-8-3-2-4-9-21/h2-4,8-9,20,22-24H,5-7,10-19H2,1H3

InChI Key

UWADVROSAKPYEC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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